molecular formula C40H73NaO7S B12661303 Sodium dioctadecenyl sulphonatosuccinate CAS No. 94021-03-1

Sodium dioctadecenyl sulphonatosuccinate

Cat. No.: B12661303
CAS No.: 94021-03-1
M. Wt: 721.1 g/mol
InChI Key: UFPWLPQCVYQTAJ-KCINWWGPSA-M
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Description

Sodium dioctadecenyl sulphonatosuccinate is a surfactant widely used in various industrial applications. It is known for its excellent emulsifying, dispersing, and wetting properties. This compound is particularly valued in the formulation of detergents, personal care products, and as an additive in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium dioctadecenyl sulphonatosuccinate typically involves the esterification of maleic anhydride with octadecenyl alcohol, followed by sulfonation. The process can be summarized as follows:

    Esterification Stage: Maleic anhydride reacts with octadecenyl alcohol in the presence of a catalyst to form dioctadecenyl maleate.

    Sulfonation Stage: The dioctadecenyl maleate is then sulfonated using sodium bisulfite.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for efficiency and cost-effectiveness. The process involves continuous monitoring of reaction conditions to ensure high yield and purity. The use of advanced reactors and separation techniques helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Sodium dioctadecenyl sulphonatosuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium dioctadecenyl sulphonatosuccinate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium dioctadecenyl sulphonatosuccinate involves its ability to reduce surface tension. This property allows it to enhance the mixing of oil and water, making it an effective emulsifier and dispersant. The compound interacts with the hydrophobic and hydrophilic regions of molecules, facilitating the formation of stable emulsions .

Comparison with Similar Compounds

    Sodium dioctyl sulfosuccinate: Another widely used surfactant with similar properties.

    Sodium lauryl sulfate: Known for its strong emulsifying and foaming properties.

    Sodium dodecylbenzenesulfonate: Commonly used in detergents and cleaning agents.

Uniqueness: Sodium dioctadecenyl sulphonatosuccinate stands out due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring stable emulsions and dispersions.

Properties

CAS No.

94021-03-1

Molecular Formula

C40H73NaO7S

Molecular Weight

721.1 g/mol

IUPAC Name

sodium;1,4-bis[(E)-octadec-1-enoxy]-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C40H74O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-39(41)37-38(48(43,44)45)40(42)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-36,38H,3-32,37H2,1-2H3,(H,43,44,45);/q;+1/p-1/b35-33+,36-34+;

InChI Key

UFPWLPQCVYQTAJ-KCINWWGPSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C/OC(=O)CC(C(=O)O/C=C/CCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCC=COC(=O)CC(C(=O)OC=CCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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